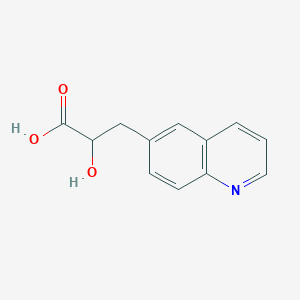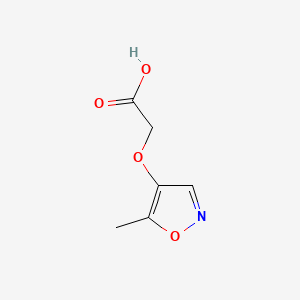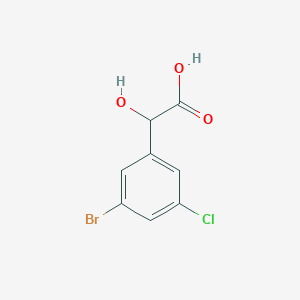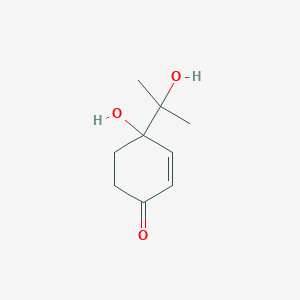
tert-butyl(3R)-3-isothiocyanatopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate: is a chemical compound that features a tert-butyl group, an isothiocyanate group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl (3R)-3-aminopiperidine-1-carboxylate with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using an organic solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group without unwanted side reactions.
Industrial Production Methods: Industrial production of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction of the isothiocyanate group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Thioureas, thiocarbamates, and related derivatives.
Oxidation Reactions: Oxygenated derivatives such as sulfoxides or sulfones.
Reduction Reactions: Amines and related compounds.
Scientific Research Applications
Chemistry: tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The isothiocyanate group is known for its biological activity, including antimicrobial and anticancer properties. Researchers investigate its use in drug design and development .
Industry: The compound finds applications in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
tert-Butyl isocyanate: Similar in structure but lacks the piperidine ring.
tert-Butyl thiocyanate: Contains a thiocyanate group instead of an isothiocyanate group.
tert-Butyl (3R)-3-aminopiperidine-1-carboxylate: Precursor in the synthesis of tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate.
Uniqueness: tert-Butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate is unique due to the presence of both the isothiocyanate group and the piperidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-isothiocyanatopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3/t9-/m1/s1 |
InChI Key |
IKQQACDYIJWBPQ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N=C=S |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)




![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)







